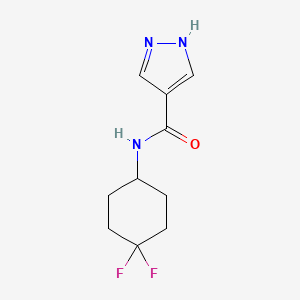

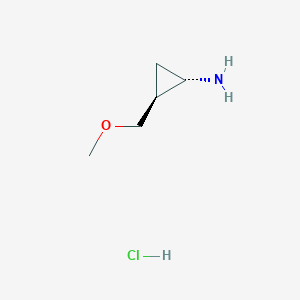

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O4S and its molecular weight is 365.41. The purity is usually 95%.

BenchChem offers high-quality (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Convenient Preparation of 4-diazoisochroman-3-imines

A study by Ren, Lu, and Wang (2017) highlights the copper(I)-catalyzed cascade reaction of (2-ethynylphenyl)-methanols with sulfonyl azides. This process facilitates the synthesis of cyclical α-diazo imidates, which can react with primary amines to produce 3-substituted 3,5-dihydroisochromeno[3,4-d][1,2,3]-triazoles under catalyst-free conditions. This demonstrates the utility of sulfonyl azide compounds in creating complex molecular structures efficiently (Ren, Lu, & Wang, 2017).

Synthesis of Antileukemic Agents

Another significant application is the synthesis of antileukemic agents and potent adenosine deaminase inhibitors. Woo and Lee (1990) describe the synthesis of [5-14C]pentostatin through a series of reactions involving 2-amino-1-(5-amino-1H-imidazol-4-yl)ethanone dihydrochloride. This process illustrates the critical role of imidazole derivatives in the development of therapeutic agents (Woo & Lee, 1990).

Diazotransfer Reagents

Goddard-Borger and Stick (2007) report the design and synthesis of a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride. This reagent is comparable to triflyl azide in converting primary amines into azides and activated methylene substrates into diazo compounds. Its ease of preparation, stability, and crystalline nature make it a valuable tool in organic synthesis (Goddard-Borger & Stick, 2007).

Antimicrobial Activity

Wazeer, Isab, and Fettouhi (2007) study cadmium chloride complexes with imidazolidine-2-thione and its derivatives, revealing insights into their solid-state and solution NMR structures, X-ray structures, and antimicrobial activities. This research underscores the potential biomedical applications of compounds with imidazole rings (Wazeer, Isab, & Fettouhi, 2007).

Synthesis of Sulfonated Poly(ether ether ketone)

Li et al. (2009) discuss the synthesis of a novel sulfonated poly(ether ether ketone) with high selectivity for direct methanol fuel cell applications. The synthesis process utilizes diazotization reactions involving p-aminobenzoic acid, showcasing the role of imidazole derivatives in the development of advanced materials (Li et al., 2009).

Propriétés

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O4S/c21-15(12-8-13(24-18-12)11-2-3-11)19-4-1-5-20(7-6-19)25(22,23)14-9-16-10-17-14/h8-11H,1-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNCVTQZWQTVRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=NOC(=C3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-cyclopropylisoxazol-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

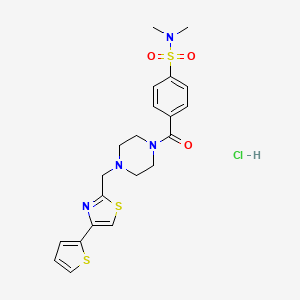

![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389673.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2389680.png)

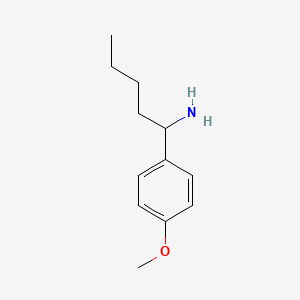

![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2389683.png)

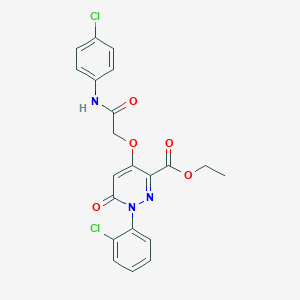

![ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate](/img/structure/B2389685.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-chlorophenyl)ethanone](/img/structure/B2389686.png)

![(3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2389688.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2389690.png)